molecular formula C5H13NOS B13201834 Imino(methyl)(2-methylpropyl)-lambda6-sulfanone

Imino(methyl)(2-methylpropyl)-lambda6-sulfanone

Cat. No.: B13201834
M. Wt: 135.23 g/mol
InChI Key: ZWMHGNZKFRFIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imino(methyl)(2-methylpropyl)-lambda6-sulfanone is a compound that belongs to the class of organosulfur compounds. These compounds are characterized by the presence of sulfur atoms in their molecular structure. The unique properties of organosulfur compounds make them valuable in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(methyl)(2-methylpropyl)-lambda6-sulfanone typically involves the reaction of a primary amine with a sulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide. The general reaction scheme is as follows:

    Reaction of Primary Amine with Sulfonyl Chloride: The primary amine reacts with the sulfonyl chloride to form the corresponding sulfonamide.

    Formation of Imino Group: The sulfonamide is then treated with a methylating agent, such as methyl iodide, to introduce the imino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Imino(methyl)(2-methylpropyl)-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The imino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Imino(methyl)(2-methylpropyl)-lambda6-sulfanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Imino(methyl)(2-methylpropyl)-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, the compound may inhibit enzymes involved in the synthesis of bacterial cell walls, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Imino(methyl)(2-methylpropyl)-lambda6-sulfanone: Unique due to its specific molecular structure and properties.

    Sulfonamides: Share similar sulfonyl groups but differ in the imino and alkyl substituents.

    Thiazoles: Contain sulfur and nitrogen atoms but have a different ring structure.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C5H13NOS

Molecular Weight

135.23 g/mol

IUPAC Name

imino-methyl-(2-methylpropyl)-oxo-λ6-sulfane

InChI

InChI=1S/C5H13NOS/c1-5(2)4-8(3,6)7/h5-6H,4H2,1-3H3

InChI Key

ZWMHGNZKFRFIMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CS(=N)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.